molecular formula C9H9N3O2 B14043113 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B14043113
M. Wt: 191.19 g/mol
InChI Key: XVKBOVUHUDIBOY-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-1H-pyrazol-4-yl)-1H-pyrrole-2-carboxylic acid is unique due to its combination of pyrazole and pyrrole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

5-(1-methylpyrazol-4-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C9H9N3O2/c1-12-5-6(4-10-12)7-2-3-8(11-7)9(13)14/h2-5,11H,1H3,(H,13,14)

InChI Key

XVKBOVUHUDIBOY-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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